(1S*,5R*)-3-[(1-ethyl-3-isobutyl-1H-pyrazol-5-yl)carbonyl]-6-propyl-3,6-diazabicyclo[3.2.2]nonan-7-one
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Description
(1S*,5R*)-3-[(1-ethyl-3-isobutyl-1H-pyrazol-5-yl)carbonyl]-6-propyl-3,6-diazabicyclo[3.2.2]nonan-7-one is a useful research compound. Its molecular formula is C20H32N4O2 and its molecular weight is 360.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 360.25252628 g/mol and the complexity rating of the compound is 524. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Chemical Properties
The synthesis of pyrazole-5-carboxylates via 1,3-dipolar cycloaddition is a significant area of research. This process, utilizing ethyl diazoacetate and α-methylene carbonyl compounds, provides pyrazoles with excellent regioselectivity and good yields. This method represents a facile approach for the synthesis of compounds related to (1S*,5R*)-3-[(1-ethyl-3-isobutyl-1H-pyrazol-5-yl)carbonyl]-6-propyl-3,6-diazabicyclo[3.2.2]nonan-7-one, highlighting its relevance in the creation of nitrogen-containing heterocyclic compounds (Gioiello et al., 2009).
Biological Activity and Potential Applications
The synthesis of novel pyrazolyl derivatives of 1,3-diazaadamantane sheds light on the potential of such compounds in drug research. These derivatives were obtained through the condensation of alkyl-substituted 1,5-dialkyl-3,7-diazabicyclo[3.3.1]nonan-9-ones and 1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-ol with various N- and C-substituted pyrazolecarbaldehydes, indicating a broad spectrum of chemical and possibly pharmacological utility (Gevorkyan et al., 2017).
Antioxidant Activity
The antioxidant activity of thiazolyl–pyrazolone derivatives has been a subject of interest, demonstrating the potential of this compound related compounds in mitigating oxidative stress. These derivatives were synthesized and evaluated using ABTS Radical Cation Decolorization Assay, underscoring their relevance in the search for new antioxidant agents (Gaffer et al., 2017).
Synthesis of Spiro-1-pyrazolines
The reaction of Z-3-arylidene-1-thioflavanones with diazomethane leading to the synthesis of spiro-1-pyrazolines illustrates another avenue of research. This reaction pathway is notable for its regioselectivity and stereospecificity, resulting in compounds with significant biological activities. Such studies are crucial for expanding the scope of medicinal chemistry and drug development processes (Lévai, 2002).
Properties
IUPAC Name |
(1S,5R)-3-[2-ethyl-5-(2-methylpropyl)pyrazole-3-carbonyl]-6-propyl-3,6-diazabicyclo[3.2.2]nonan-7-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32N4O2/c1-5-9-23-17-8-7-15(19(23)25)12-22(13-17)20(26)18-11-16(10-14(3)4)21-24(18)6-2/h11,14-15,17H,5-10,12-13H2,1-4H3/t15-,17+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXVLGCWJERQXES-DOTOQJQBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2CCC(C1=O)CN(C2)C(=O)C3=CC(=NN3CC)CC(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCN1[C@@H]2CC[C@H](C1=O)CN(C2)C(=O)C3=CC(=NN3CC)CC(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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